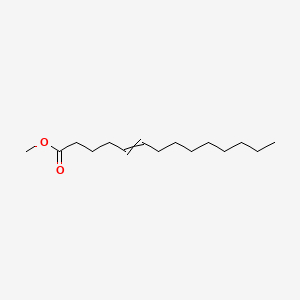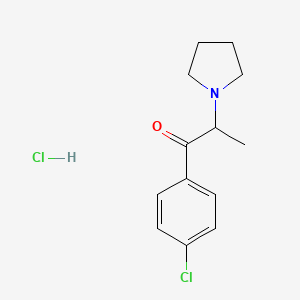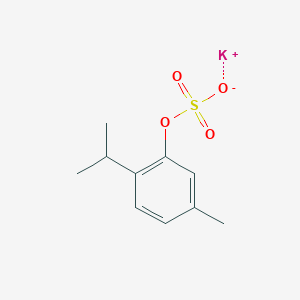
Potassium 2-isopropyl-5-methylphenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-isopropyl-5-methylphenyl sulfate is a chemical compound with the molecular formula C10H15KO4S and a molecular weight of 270.384. It is related to potassium sulfate, an inorganic compound that is a non-flammable white crystalline salt soluble in water .
Physical And Chemical Properties Analysis
Potassium 2-isopropyl-5-methylphenyl sulfate shares similarities with potassium sulfate, which is highly soluble in water, but its solubility decreases with an increase in temperature. It also displays a high melting point of about 1069 degrees Celsius .Scientific Research Applications
Antioxidant Properties
Thymol, the base compound of Thymol Sulfate Potassium Salt, has been shown to possess antioxidant properties . It can scavenge free radicals, enhance the endogenous enzymatic and non-enzymatic antioxidants, and chelate metal ions .
Anti-inflammatory Effects
Thymol has been used in traditional medicine for its anti-inflammatory effects . It works by inhibiting the recruitment of cytokines and chemokines .
Antimicrobial Activity
Thymol and its derivatives, including Thymol Sulfate Potassium Salt, have demonstrated antibacterial and antifungal effects . For example, modified thymol derivatives exhibit good antibacterial activity against Streptococcus aureus 6538 and Escherichia coli 11229 .
Antiviral Properties
Thymol has been used as an antiviral agent . This suggests that Thymol Sulfate Potassium Salt may also have potential antiviral applications.
Anticancer Properties
Recent studies have shown that thymol has anticancer properties . This opens up the possibility of using Thymol Sulfate Potassium Salt in cancer research and treatment.
Antispasmodic and Analgesic Effects
Thymol has been used in traditional medicine for its antispasmodic and analgesic effects . This suggests that Thymol Sulfate Potassium Salt could potentially be used in the treatment of spasms and pain.
Antihyperlipidemic Activity
Thymol has been shown to have antihyperlipidemic effects by increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation . This suggests that Thymol Sulfate Potassium Salt could potentially be used in the treatment of hyperlipidemia.
Use in Food Flavorings and Cosmetics
Thymol is an active ingredient used in food flavorings, topical ointments, various soaps, toothpastes, shampoos, deodorants, and mouthwashes . This suggests that Thymol Sulfate Potassium Salt could potentially be used in these applications as well.
Safety and Hazards
While potassium sulfate is generally safe for use, it is essential to consider its potential environmental and health impacts. If excessively applied as a fertilizer, it can contribute to water pollution, causing harm to aquatic life. Similarly, from a health perspective, while it is typically non-hazardous, inhalation or ingestion in large quantities can cause irritation or discomfort .
Mechanism of Action
Target of Action
Thymol, chemically known as 2-isopropyl-5-methylphenol, is a colorless crystalline monoterpene phenol . It’s one of the most important dietary constituents in thyme species Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Mode of Action
Thymol has been shown to inhibit the recruitment of cytokines and chemokines, scavenge free radicals, enhance endogenous enzymatic and non-enzymatic antioxidants, chelate metal ions, and maintain ionic homeostasis . Thymol also dose-dependently triggers the relaxation of potassium and norepinephrine-induced contractions in the rabbit aorta .
Biochemical Pathways
Thymol affects several biochemical pathways. It has been shown to increase the activities of several endogenous antioxidant enzymes levels such as superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), glutathione-S-transferase (GST) along with non-enzymatic antioxidants such as vitamin C, vitamin E, and reduced glutathione (GSH) .
Pharmacokinetics
Thymol has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for pharmaceutical development . Encapsulation into methylcellulose microspheres changes thymol pharmacokinetics—shortening its half-life—it causes a significant increase in bioavailability compared to the free thymol form .
Result of Action
Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Action Environment
Organosulfates, a class of compounds to which thymol sulfate potassium salt belongs, have been found in atmospheric aerosols
properties
IUPAC Name |
potassium;(5-methyl-2-propan-2-ylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S.K/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWDPFMSOKRHJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymol Sulfate Potassium Salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

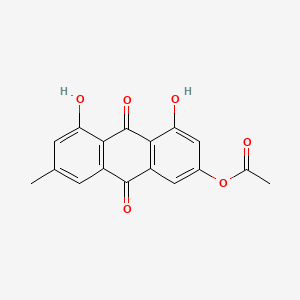
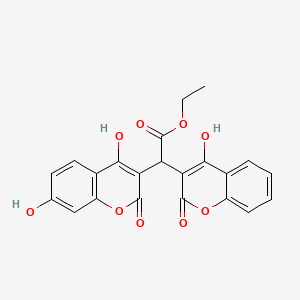
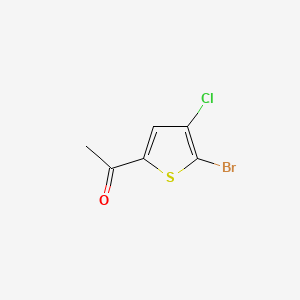
![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
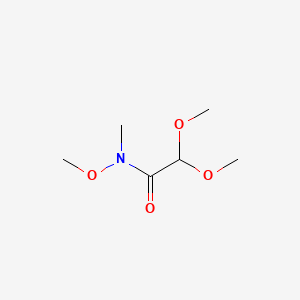
![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
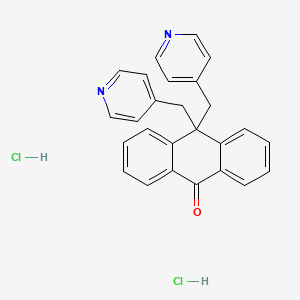

![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)
